

An In-depth Technical Guide to the Discovery and History of Leucylalanine

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Compound of Interest

Compound Name: **Leucylalanine**

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Abstract

This technical guide provides a comprehensive overview of the dipeptide **Leucylalanine**, from its initial synthesis in the pioneering era of peptide chemistry to its current understanding. This document details the historical context of its discovery, the evolution of its synthetic methodologies, and a summary of its physicochemical properties. Furthermore, it explores the limited early research into its biological effects. This guide is intended to be a thorough resource, presenting quantitative data in structured tables, outlining detailed experimental protocols from foundational and modern methods, and utilizing visualizations to illustrate key chemical and procedural concepts.

Discovery and Historical Context

The discovery of **Leucylalanine** is intrinsically linked to the foundational work of Emil Fischer, who is widely regarded as the father of peptide chemistry.^[1] At the turn of the 20th century, Fischer's research was pivotal in establishing the peptide bond as the fundamental linkage between amino acids.^[2] Following his landmark synthesis of glycylglycine in 1901, Fischer and his laboratory systematically synthesized a series of dipeptides to solidify the polypeptide theory of protein structure.^[1]

Historical records from the scientific journal Berichte der deutschen chemischen Gesellschaft indicate that "Alanyl-leucin" was first synthesized in Emil Fischer's laboratory in 1906.^[3] This

places the discovery of the isomeric dipeptide, **Leucylalanine**, within the same timeframe, as Fischer's group was methodical in exploring various amino acid combinations. His work during this period was summarized in a comprehensive paper titled "Synthese von Polypeptiden. XV" published in 1906.[1][4] This era marked a significant turning point in biochemistry, moving from the study of complex natural proteins to the systematic synthesis and characterization of their constituent parts.[2]

Physicochemical Properties

Leucylalanine is a dipeptide composed of L-leucine and L-alanine. Its properties are a composite of these two amino acids. The data presented below has been compiled from various chemical databases and literature sources.

Property	Value
Molecular Formula	C ₉ H ₁₈ N ₂ O ₃
Molecular Weight	202.25 g/mol
CAS Number	7298-84-2
Appearance	White powder
Melting Point	Data not consistently available
Optical Rotation [α]D	Data not consistently available
Solubility	Soluble in water

Note: Specific values for melting point and optical rotation can vary depending on the stereoisomer and the presence of hydrates.

Experimental Protocols

The synthesis of **Leucylalanine** has evolved significantly from the early 20th century to modern-day techniques. Below are detailed protocols for both the historical Fischer method and a contemporary solid-phase synthesis approach.

Historical Synthesis: The Fischer Method (circa 1906)

Emil Fischer's approach to peptide synthesis involved the reaction of an α -haloacyl halide with an amino acid ester, followed by hydrolysis and subsequent amination. This multi-step process was groundbreaking for its time.

Objective: To synthesize **Leucylalanine** using the principles of the Fischer peptide synthesis method.

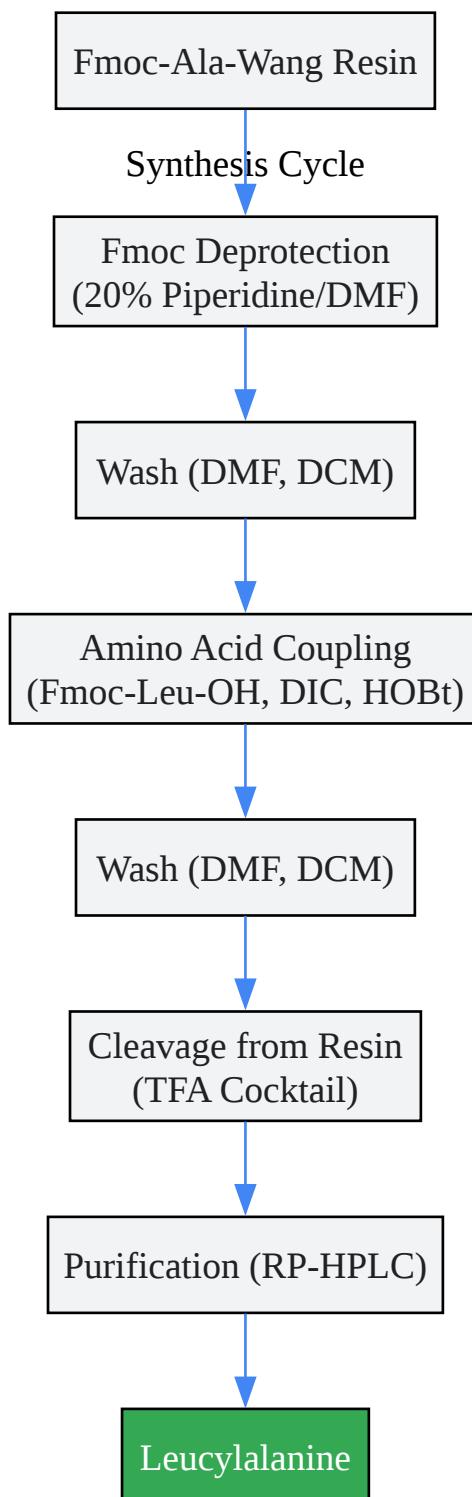
Materials:

- L-Leucine
- Thionyl chloride (SOCl_2)
- L-Alanine ethyl ester
- Ammonia (aqueous solution)
- Diethyl ether
- Ethanol
- Hydrochloric acid (HCl)

Methodology:

- Preparation of α -bromoisocaproyl chloride (from L-Leucine):
 - L-Leucine is treated with phosphorus pentachloride (PCl_5) and bromine (Br_2) to replace the α -amino group with a bromine atom, and the carboxylic acid with an acyl chloride. This yields α -bromoisocaproyl chloride.
 - Note: This reaction is hazardous and requires a well-ventilated fume hood and appropriate personal protective equipment.
- Coupling Reaction:
 - The freshly prepared α -bromoisocaproyl chloride is dissolved in a suitable anhydrous solvent, such as diethyl ether.

- An equimolar amount of L-Alanine ethyl ester, also dissolved in anhydrous diethyl ether, is added dropwise to the solution while cooling in an ice bath to control the exothermic reaction.
 - The reaction mixture is stirred for several hours at room temperature to allow for the formation of the dipeptide ester. The reaction results in the formation of α -bromoisocaproyl-L-alanine ethyl ester.
- Amination:
 - The resulting dipeptide ester is then treated with a concentrated aqueous solution of ammonia. This step replaces the α -bromo group with an amino group (NH_2) to form L-Leucyl-L-alanine ethyl ester.
 - The reaction is typically carried out at room temperature over an extended period.
 - Hydrolysis:
 - The ethyl ester of the dipeptide is hydrolyzed to the free carboxylic acid by treatment with a dilute acid, such as hydrochloric acid.
 - The solution is heated to drive the hydrolysis to completion.
 - Purification:
 - The final product, **Leucylalanine**, is isolated from the reaction mixture. In the early 20th century, this was primarily achieved by crystallization. The purity of the product would have been assessed by elemental analysis and melting point determination.

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